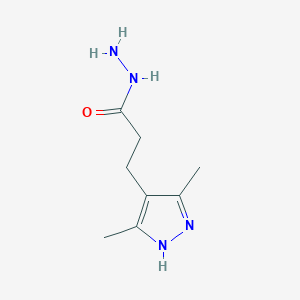

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide

Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide (C₈H₁₄N₄O, molar mass 182.22 g/mol) is a hydrazide derivative featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions. Its structure comprises a propanehydrazide chain linked to the pyrazole ring, conferring unique physicochemical properties. The compound is a white solid with a predicted density of 1.25 g/cm³ and a boiling point of 400.9°C . Its pKa of 12.90 suggests moderate basicity, likely influenced by the hydrazide moiety and pyrazole nitrogen atoms.

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQIROUFTRKVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357573 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634884-72-3 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Modifications

Pyrazole derivatives exhibit diverse biological and chemical behaviors depending on substituents. Key analogues include:

- Nitro Derivative (C₈H₁₃N₅O₃) : The addition of a nitro group at the 4-position increases molar mass and polarizability, likely enhancing electrophilic reactivity. This modification is common in explosives and antimicrobial agents .

Hydrazide Chain Variations

Hydrazide chain modifications alter solubility and coordination capacity:

| Compound Name | Hydrazide Chain Structure | Notable Features | References |

|---|---|---|---|

| This compound | –CH₂–CH₂–CONHNH₂ | Balanced hydrophobicity from methyl groups | |

| 3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide | –CH₂–CH₂–CONHNH–(alkylidene) | Enhanced chelation potential for metal complexes | |

| 3-(Ethylamino)propanohydrazide | –CH₂–CH₂–NH–CH₂CH₃–CONHNH₂ | Increased basicity due to ethylamine substitution |

- Chelating Derivatives : Compounds with alkylidene or aryl groups on the hydrazide chain (e.g., from ) exhibit improved metal-binding capabilities, useful in catalysis or bioimaging .

Salt Forms and Derivatives

Salt formation modifies solubility and stability:

- Hydrochloride Salt (C₈H₁₃ClN₂O₂) : The addition of HCl increases polarity, making the compound more suitable for aqueous reaction conditions .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide (CAS 634884-72-3) is a compound of interest due to its potential biological activities. This article aims to detail its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

This molecular formula indicates the presence of carbon, hydrogen, and nitrogen atoms, which are crucial in determining the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research has shown that related pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on similar pyrazole derivatives demonstrated their ability to modulate autophagy and inhibit mTORC1 activity in MIA PaCa-2 pancreatic cancer cells .

The anticancer mechanism appears to involve:

- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. By inhibiting this pathway, the compound may induce apoptosis in cancer cells.

- Modulation of Autophagy : The compound has been shown to disrupt autophagic flux, leading to abnormal accumulation of LC3-II proteins in cells under starvation conditions .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have demonstrated a range of other biological activities:

- Anti-inflammatory Effects : Compounds containing the pyrazole structure have been associated with anti-inflammatory properties due to their ability to inhibit cyclooxygenase enzymes .

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties against various pathogens.

Study 1: Antiproliferative Activity

In a study published in PubMed, researchers synthesized several pyrazole derivatives and evaluated their antiproliferative effects on cancer cell lines. The findings indicated that certain derivatives exhibited submicromolar activity against MIA PaCa-2 cells, suggesting that modifications in the pyrazole structure could enhance biological activity .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related compounds to identify structural features that contribute to enhanced biological activity. The results indicated that specific substitutions on the pyrazole ring significantly impacted both the potency and selectivity of these compounds against cancer cells .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.